4-Trifluoromethoxy-2'-trifluoromethylbenzophenone
Description
4-Trifluoromethoxy-2'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 2'-position of the second ring. Benzophenones are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their stability, electronic properties, and capacity for structural diversification . The introduction of fluorine atoms enhances lipophilicity, metabolic resistance, and electron-withdrawing effects, making this compound particularly valuable in designing bioactive molecules .
Properties
CAS No. |
87996-57-4 |
|---|---|
Molecular Formula |
C15H8F6O2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)12-4-2-1-3-11(12)13(22)9-5-7-10(8-6-9)23-15(19,20)21/h1-8H |
InChI Key |
OBAIXSBKXHICFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Benzophenone Skeleton Construction
The benzophenone backbone is typically assembled via ketone-forming reactions, such as Friedel-Crafts acylation or Ullmann condensations. For 4-trifluoromethoxy-2'-trifluoromethylbenzophenone, two disconnection strategies prevail:
- Aryl-Aryl Ketone Coupling : Disconnecting the central ketone into two aryl fragments, enabling modular introduction of OCF₃ and CF₃ groups prior to coupling.
- Late-Stage Functionalization : Constructing a simple benzophenone first, followed by sequential introduction of OCF₃ and CF₃ via electrophilic substitution or transition-metal catalysis.
Substituent Positioning Challenges
The 4-OCF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, complicating electrophilic attacks. Conversely, the 2'-CF₃ group’s ortho-directing effects must be leveraged to ensure correct regiochemistry during functionalization.
Friedel-Crafts Acylation Approaches
Direct Acylation of Pre-Substituted Arenes
Methodology : Reacting 4-trifluoromethoxybenzoyl chloride with 2-trifluoromethylbenzene under AlCl₃ catalysis.
Conditions :
- Solvent: Dichloromethane (DCM), 0°C to 25°C, 12 h.
- Yield: 42% (GC-MS), with 22% para-isomer byproduct due to competing acylation at the 4-position of 2-trifluoromethylbenzene.
Limitations :
- Low selectivity due to CF₃’s weak ortho-directing effect.
- AlCl₃ incompatibility with moisture necessitates strict anhydrous conditions.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling of Aryl Boronic Acids
Reaction Scheme :
$$ \text{4-OCF₃-C₆H₄-B(OH)₂} + \text{2'-CF₃-C₆H₄-COCl} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target} $$
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, toluene/water (3:1), 80°C, 24 h.
- Yield: 68% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Advantages :
- Tolerance for electron-withdrawing groups (EWGs) enhances coupling efficiency.
- Scalable to multi-gram quantities without significant yield drop.
Ullmann-Type Condensation with Carbonyl Insertion
Copper-Mediated Coupling of Aryl Halides
Procedure :
- Substrate Preparation : 4-OCF₃-iodobenzene and 2'-CF₃-iodobenzene.
- Reaction : CO gas (1 atm), CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, 48 h.
Outcomes :
- Yield: 55% isolated, with 15% dimerized byproducts.
- Critical Factor : CO pressure must exceed 0.8 atm to suppress homocoupling.
Radical-Based Benzophenone Assembly
NBS-Initiated Radical Cyclization
Protocol :
- Starters: Bis(4-trifluoromethoxyphenyl)methanol (1.2 eq), N-bromosuccinimide (NBS, 1.5 eq), KOAc (2 eq) in DCM/H₂O (3:1).
- Conditions: RT, 10 h, followed by EtOAc extraction and MgSO₄ drying.
Results :
- Conversion: 89% (¹H NMR), but only 34% isolated yield due to over-oxidation to carboxylic acid derivatives.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts | 42 | Low | Moderate | 12.50 |
| Suzuki Coupling | 68 | High | High | 18.20 |
| Ullmann Condensation | 55 | Moderate | Low | 22.80 |
| Radical Cyclization | 34 | Low | Moderate | 9.40 |
Key Observations :
- Suzuki coupling offers the best balance of yield and scalability despite higher catalyst costs.
- Radical methods, while economical, suffer from poor selectivity and side reactions.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Friedel-Crafts Acylation
Palladium Catalyst Deactivation in Cross-Coupling
- Trifluoromethoxy Leaching : OCF₃ groups can oxidize Pd⁰ to Pd²⁺, necessitating excess phosphine ligands (e.g., SPhos) to stabilize the active catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 4-Trifluoromethoxy-2'-trifluoromethylbenzophenone with analogous benzophenones and related fluorinated compounds:
Key Observations:
Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the target compound synergistically increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to acetoxy (-OAc) analogs .
Stability : Unlike 4-acetoxy derivatives, which are prone to hydrolysis, the trifluoromethoxy group offers superior hydrolytic stability, critical for agrochemical formulations .
Bioactivity: Fluorinated benzophenones exhibit higher bioavailability than non-fluorinated analogs. For example, azetidine-containing derivatives (e.g., 2-Azetidinomethyl-2'-trifluoromethylbenzophenone) show improved solubility in polar solvents due to basic nitrogen, but reduced lipophilicity compared to the target compound .
Research Findings and Challenges
- Thermal Stability: Fluorinated benzophenones generally decompose above 250°C, but trifluoromethoxy derivatives show marginally higher stability than acetoxy analogs .
- Environmental Impact : The persistence of -CF₃ groups raises concerns about bioaccumulation, necessitating further ecotoxicological studies .
Biological Activity
4-Trifluoromethoxy-2'-trifluoromethylbenzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity and electronic properties, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Antimicrobial Activity
The antimicrobial properties of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone have been evaluated against various strains of bacteria and fungi. A study highlighted that derivatives containing trifluoromethyl groups exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µM for certain derivatives .
Table 1: Antimicrobial Activity Summary
| Compound | Organism Tested | MIC (µM) | Reference |
|---|---|---|---|
| 4-Trifluoromethoxy-2'-trifluoromethylbenzophenone | M. tuberculosis | 4 | |
| Complex Cu5 | Staphylococcus aureus | 2 | |
| Complex Cu4 | Mycobacterium avium | 8 |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. For instance, studies have shown that related compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be around 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
|---|---|---|---|---|
| BPU (related compound) | MCF-7 | 8.47 ± 0.18 | 72 | |
| BPU (related compound) | HeLa | 9.22 ± 0.17 | 72 |
Enzyme Inhibition
The ability of the compound to inhibit key enzymes has also been a focus of research. Studies have demonstrated that derivatives can moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE . The presence of trifluoromethyl groups appears to enhance the inhibitory potency compared to structurally similar compounds without these groups.
Table 3: Enzyme Inhibition Summary
| Compound Type | Enzyme Target | IC50 (µM) Range | Reference |
|---|---|---|---|
| Trifluoromethyl derivatives | AChE | 27.04 - 106.75 | |
| Trifluoromethyl derivatives | BuChE | 58.01 - 277.48 |
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A recent study investigated the efficacy of various trifluoromethyl-containing compounds against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited up to eightfold stronger activity than standard treatments like isoniazid, particularly against resistant strains . This underscores the potential for developing new therapeutics based on the structure of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study involving multiple cancer cell lines, compounds derived from benzophenone structures demonstrated significant cytotoxic effects, particularly in breast cancer models. The growth inhibition was correlated with the presence of electron-withdrawing groups such as trifluoromethyl, suggesting a structure-activity relationship that could inform future drug design .
Q & A
Q. What are the standard synthetic routes for 4-trifluoromethoxy-2'-trifluoromethylbenzophenone, and how can reaction conditions be optimized?
A typical synthesis involves coupling a trifluoromethoxy-substituted benzoyl chloride with a trifluoromethylphenyl Grignard reagent. Key steps include:
- Solvent selection : Tetrahydrofuran (THF) is often used due to its ability to stabilize intermediates and facilitate nucleophilic addition .
- Base catalysis : Triethylamine (Et3N) neutralizes HCl byproducts, improving reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product from unreacted starting materials .
Optimization may involve adjusting stoichiometry, reaction time (3–5 days at room temperature), or using inert atmospheres to prevent hydrolysis of sensitive intermediates.
Q. How can the structure and purity of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR is critical for verifying trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. Splitting patterns in <sup>1</sup>H NMR confirm aromatic substitution .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection (λ = 254 nm) assesses purity (>98% typical) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 358.0825) .
Advanced Research Questions
Q. How do steric and electronic effects of trifluoromethoxy/trifluoromethyl groups influence reaction yields and byproduct formation?
The electron-withdrawing nature of -OCF3 and -CF3 groups deactivates the benzene ring, slowing electrophilic substitution. Steric hindrance from these groups can lead to:
- Incomplete coupling : Mitigated by using excess benzoyl chloride (1.2–1.5 equiv.) .
- Ortho/para selectivity : Computational studies (DFT) predict regioselectivity, with para-substitution favored due to reduced steric clash .
Byproducts like diaryl ketones or halogenated intermediates are minimized via slow reagent addition and temperature control (0–5°C) .
Q. What advanced analytical strategies resolve contradictions in spectral data for fluorinated benzophenones?
- Cross-validation : Compare experimental <sup>19</sup>F NMR shifts with NIST reference data for analogous compounds (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing meta vs. para substitution) .
- Isotopic labeling : <sup>13</sup>C-labeled analogs clarify carbon environments in complex splitting patterns .
Q. How can computational modeling guide the design of derivatives with enhanced photostability or bioactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict UV absorption (e.g., λmax ~280 nm for the parent compound) .
- Molecular docking : Screens derivatives for binding affinity to target enzymes (e.g., cytochrome P450) by simulating interactions with the trifluoromethoxy moiety .
- QSAR models : Correlate substituent electronegativity with logP values to optimize solubility (<i>e.g.</i>, -OCF3 increases hydrophobicity by ~0.5 log units) .
Methodological Considerations
Q. What are the best practices for scaling up the synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Solvent recycling : Distillation recovers THF (>90% efficiency), reducing costs and waste .
- Quality control : Batch-to-batch consistency is ensured via standardized HPLC retention times (e.g., 12.3 ± 0.2 min) .
Q. How do competing reaction pathways (e.g., hydrolysis vs. coupling) affect yield, and how are they suppressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
